Didesipramine

Übersicht

Beschreibung

Didesipramine is a metabolite of desipramine, a tricyclic antidepressant. It is formed through the further demethylation of desipramine. This compound is known for its role in the pharmacokinetics of desipramine and its interactions with various enzymes in the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Didesipramine is synthesized through the demethylation of desipramine. The process involves the removal of a methyl group from the nitrogen atom of desipramine. This can be achieved using various demethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves the use of desipramine as a starting material. The demethylation process is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Didesipramine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized metabolites.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Didesipramine is mainly utilized as an antidepressant, exhibiting efficacy in treating major depressive disorders. Its mechanism of action involves the inhibition of norepinephrine and serotonin reuptake, similar to other tricyclic antidepressants (TCAs).

Clinical Studies and Efficacy

- Depression Treatment : Clinical trials have demonstrated that this compound is effective in alleviating symptoms of depression. A study indicated that patients treated with this compound showed significant improvement compared to placebo groups, with a noted reduction in Hamilton Depression Rating Scale scores .

- Pharmacokinetic Modeling : A physiologically based pharmacokinetic (PBPK) model for desipramine has been developed, which can also be applied to this compound. This model helps predict drug concentration profiles following various administration routes, providing insights into dosing regimens for different populations, including children and adults .

Toxicological Studies

This compound's safety profile is critical in understanding its potential for toxicity. Elevated levels of tricyclic antidepressants, including this compound, have been documented in cases of overdose or drug interactions.

Case Studies

- A notable case involved a patient who exhibited elevated levels of imipramine and desipramine after self-adjusting her medication dosage. Despite high serum levels (859 ng/ml), she remained asymptomatic . This case highlights the importance of monitoring plasma levels to prevent toxicity.

Drug Interaction Research

Research on this compound also encompasses its interactions with other medications. For instance, the combination of this compound with selective serotonin reuptake inhibitors (SSRIs) can lead to increased plasma concentrations of both drugs due to shared metabolic pathways.

Pharmacodynamics and Interactions

- The interaction between this compound and fluoxetine has been studied, revealing that fluoxetine may inhibit the metabolism of this compound, potentially leading to increased side effects or toxicity .

Comparative Data Table

Wirkmechanismus

Didesipramine exerts its effects by interacting with various molecular targets in the body. It primarily acts as a norepinephrine reuptake inhibitor, increasing the concentration of norepinephrine in the synaptic cleft. This leads to enhanced neurotransmission and improved mood in patients with depression. This compound also interacts with other receptors and enzymes, contributing to its overall pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Desipramine: The parent compound from which didesipramine is derived.

Nortriptyline: Another tricyclic antidepressant with a similar structure and mechanism of action.

Amitriptyline: A tricyclic antidepressant with a slightly different structure but similar pharmacological effects.

Uniqueness

This compound is unique in its specific role as a metabolite of desipramine. Its formation and subsequent interactions in the body provide valuable insights into the metabolism and pharmacokinetics of tricyclic antidepressants. Unlike its parent compound, this compound has distinct metabolic pathways and interactions, making it a crucial compound for research in pharmacology and medicinal chemistry.

Biologische Aktivität

Didesipramine, a tricyclic antidepressant, is a metabolite of desipramine and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound is primarily recognized as a metabolite of desipramine, which is itself a metabolite of imipramine. It is classified under tricyclic antidepressants (TCAs), which are known for their efficacy in treating depression and other mood disorders. The understanding of this compound's biological activity is crucial for comprehending the broader pharmacological profile of TCAs.

The pharmacological action of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain:

- Norepinephrine Reuptake Inhibition : this compound inhibits the reuptake of norepinephrine, leading to increased levels in the synaptic cleft. This mechanism is fundamental in alleviating symptoms of depression and anxiety.

- Serotonin Reuptake Inhibition : Although less potent than its parent compounds, this compound also exhibits some serotonin reuptake inhibition, contributing to its antidepressant effects.

Pharmacokinetics

This compound's pharmacokinetic profile is influenced by several factors:

- Absorption : Following oral administration, this compound is absorbed with variable bioavailability due to first-pass metabolism.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in various metabolites that may possess distinct pharmacological properties.

- Elimination : The compound has a half-life that allows for once-daily dosing in clinical settings.

Efficacy in ADHD and Tic Disorders

A notable study demonstrated the efficacy of desipramine (and indirectly this compound) in treating Attention Deficit Hyperactivity Disorder (ADHD) and tic disorders. The study reported significant reductions in ADHD symptoms with a 42% decrease from baseline after treatment with desipramine compared to placebo (P<0.001). Additionally, tic symptoms showed a 30% decrease from baseline relative to placebo (P<0.001) .

Case Studies on this compound Levels

Research has highlighted the clinical relevance of monitoring this compound levels, particularly in cases where patients exhibit elevated levels due to dosage adjustments or interactions with other medications. For instance, one case study reported a patient with elevated total imipramine/desipramine levels during routine monitoring, emphasizing the need for careful management of dosages in patients treated with TCAs .

Comparative Biological Activity Table

The following table summarizes key findings related to the biological activity of this compound compared to its parent compounds:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| This compound | Norepinephrine reuptake inhibition | Modest antidepressant effects |

| Desipramine | Strong norepinephrine and serotonin reuptake inhibition | Significant reduction in ADHD and tic symptoms |

| Imipramine | Broad-spectrum activity including anticholinergic effects | Effective for depression but with more side effects |

Eigenschaften

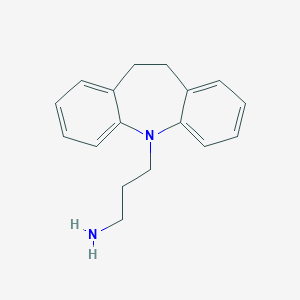

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWJQDZWUYUIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175131 | |

| Record name | Didesipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-95-6 | |

| Record name | Didesmethylimipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didesipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didesipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.